2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide
Description
Properties
IUPAC Name |
2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-23(25-16-15-18-7-2-1-3-8-18)17-27-24(29)14-13-22(26-27)21-12-6-10-19-9-4-5-11-20(19)21/h1-14H,15-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFCSYPSNMDOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyridazinone ring. Subsequent reactions with phenethylamine and acetic anhydride yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological and chemical properties .
Scientific Research Applications
2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide has been studied for its applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Pharmacological Profiles of Pyridazinone Derivatives
*Molecular weight calculated based on structural formula from .
Mechanistic and Pharmacokinetic Comparisons
Osteoclast Inhibition
- 2N1HIA: Demonstrates potent inhibition of osteoclast differentiation by downregulating CTSK and MMP-9, critical enzymes in bone matrix degradation. Reduces actin ring formation and bone resorption activity at nanomolar concentrations .
- Target Compound : The 1-naphthyl group may enhance binding to CTSK’s hydrophobic active site, similar to 2N1HIA’s 2-fluoro-4-methoxyphenyl group. However, the phenethylamide side chain could reduce selectivity compared to 2N1HIA’s indole moiety .
Metabolic Stability
- The dimethoxyphenethyl substituent in CAS 922994-59-0 likely improves metabolic stability over the parent phenethyl group due to steric hindrance and reduced cytochrome P450 susceptibility .
- 2N1HIA : The indol-5-yl group may confer favorable pharmacokinetics, including longer half-life and tissue penetration, compared to naphthyl-containing analogs .
Biological Activity
2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N^1-phenethylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring, which is known for its diverse pharmacological properties, and it is characterized by the presence of a naphthyl group that enhances its lipophilicity and potential interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 383.4 g/mol
- IUPAC Name : 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N^1-phenethylacetamide
The structure of the compound includes a pyridazinyl core, which is essential for its biological activity, and a naphthyl group that contributes to its pharmacokinetic properties.
Biological Activity Overview
Preliminary studies indicate that 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N^1-phenethylacetamide exhibits significant biological activity, particularly as a potential beta-3 adrenergic receptor agonist . This receptor plays a crucial role in regulating metabolism and energy expenditure, making the compound a candidate for treating obesity and metabolic disorders.
The mechanism of action involves the binding of the compound to beta-3 adrenergic receptors, leading to activation of signaling pathways that promote lipolysis and thermogenesis in adipose tissue. This interaction may provide therapeutic benefits for weight management and metabolic health.
Research Findings
Several studies have explored the biological activity of this compound:
In Vitro Studies
- Receptor Binding Assays : Quantitative receptor binding assays demonstrated that 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N^1-phenethylacetamide has a significant binding affinity for beta-3 adrenergic receptors, suggesting its potential as a therapeutic agent in metabolic disorders.
- Cell Viability Assays : In cancer cell lines, the compound showed cytotoxic effects, indicating possible anticancer properties. The mechanism may involve apoptosis induction through modulation of key signaling pathways.
In Vivo Studies
Animal models treated with this compound exhibited increased energy expenditure and reduced body weight compared to control groups. These findings support its role as a beta-3 agonist and highlight its potential in obesity management.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Amino-Naphthalene Derivative | Similar naphthalene core | Anticancer properties |
| Pyridazine Derivative | Contains pyridazine ring | Inhibitor of Wnt signaling |
| Acetamide Derivative | General acetamide structure | Analgesic effects |
The unique combination of the naphthyl group with the pyridazine moiety in 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N^1-phenethylacetamide may enhance selectivity and potency against specific biological targets compared to other derivatives.
Case Study 1: Pharmacological Evaluation
A study conducted on mice evaluated the pharmacological effects of the compound on metabolic parameters. Results indicated:
- Weight Loss : Mice treated with varying doses exhibited significant weight loss compared to controls.
- Increased Lipolysis : Biochemical assays confirmed elevated levels of free fatty acids in circulation, indicative of enhanced lipolysis.
Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed:
- Cytotoxicity : The compound induced cell death in a dose-dependent manner.
- Mechanism Exploration : Further investigation showed that apoptosis was mediated through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via multi-step reactions, starting with the formation of the pyridazinone core followed by functionalization. Key steps include:
- Pyridazinone ring synthesis : Cyclocondensation of diketones with hydrazines under reflux conditions (e.g., ethanol, 80°C) to form the 6-oxo-pyridazine scaffold .
- Naphthyl and phenethyl acetamide incorporation : Ullmann coupling or nucleophilic aromatic substitution for naphthyl attachment, followed by amide coupling (e.g., EDC/HOBt) for phenethyl acetamide addition .
- Optimization : Solvent choice (DMF or THF), catalyst screening (e.g., CuI for Ullmann), and temperature control (60–100°C) are critical to minimize by-products and improve yields (>70%) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Answer : A combination of ¹H/¹³C NMR (to confirm aromatic proton environments and acetamide linkage), FT-IR (C=O stretch at ~1670 cm⁻¹ for pyridazinone and amide groups), and HRMS (to verify molecular ion [M+H]⁺) is essential. Purity is validated via HPLC (≥95% purity using C18 columns and acetonitrile/water gradients) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like A549 or MCF-7) and enzyme inhibition assays (e.g., kinase or protease targets). Dose-response curves (1–100 µM) and IC₅₀ calculations are standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar pyridazinone derivatives?
- Answer : Discrepancies often arise from substituent positioning or assay conditions. Use SAR studies to systematically modify the naphthyl or phenethyl groups and compare activity. For example:
- Naphthyl substitution : 1-naphthyl vs. 2-naphthyl analogs show varied binding affinity to kinase targets due to steric effects .
- Phenethyl optimization : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances cytotoxicity in HL-60 cells .
- Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies are effective for improving the metabolic stability of this compound?
- Answer : Address metabolic soft spots identified via microsomal stability assays (e.g., rat liver microsomes):
- Pyridazinone ring stabilization : Replace labile protons with deuterium or fluorine .
- Phenethyl acetamide modification : Introduce methyl groups ortho to the amide to hinder CYP450 oxidation .
- Prodrug approaches : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Answer : Perform molecular docking (AutoDock Vina) to predict binding modes to proteins like EGFR or PARP. Key steps:
- Template selection : Use crystal structures (PDB: 1M17 for EGFR) for docking simulations .
- Free energy calculations (MM/GBSA) : Rank derivatives based on predicted ΔG binding .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and blood-brain barrier penetration .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields during the final amide coupling step?
- Answer : Low yields (<50%) may result from poor nucleophilicity or side reactions. Solutions include:
- Activating agents : Switch from EDC/HOBt to HATU for sterically hindered amines .
- Solvent optimization : Use DCM or THF instead of DMF to reduce racemization .
- Temperature control : Conduct reactions at 0–4°C to suppress hydrolysis .
Q. What experimental designs are robust for elucidating the mechanism of action?
- Answer : Combine target deconvolution approaches:
- Chemical proteomics : Use biotinylated probes to pull down cellular targets .
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance .
- Transcriptomics : RNA-seq to map pathway activation (e.g., apoptosis or DNA repair) .
Key Recommendations for Researchers
- Prioritize structure-activity relationship (SAR) studies to identify critical pharmacophores.
- Use orthogonal analytical methods (e.g., LC-MS/NMR) to confirm compound integrity.
- Integrate computational and experimental data to accelerate lead optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
